molecular formula C24H21N3O2S B303598 3-amino-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B303598
M. Wt: 415.5 g/mol
InChI Key: COEYMCQUAIDJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that belongs to the class of tetrahydrothienoquinolines. It has been the subject of scientific research due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
3-amino-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide in lab experiments include its potential as a lead compound for drug discovery and development. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

For the study of 3-amino-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide include further investigation of its mechanism of action and its potential as a therapeutic agent for cancer and inflammation. Additionally, studies could be conducted to improve its solubility and reduce its toxicity. Further research could also be conducted to explore its potential as a scaffold for the development of new compounds with improved activity and selectivity.

Synthesis Methods

The synthesis of 3-amino-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the reaction of 4-phenoxyaniline with 2-(2-bromoethyl)thiophene-3-carboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-amino-3,4-dihydroquinoline-6-carboxylic acid to yield the final product.

Scientific Research Applications

3-amino-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been studied for its potential application in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent.

properties

Product Name

3-amino-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

3-amino-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C24H21N3O2S/c25-21-19-14-15-6-4-5-9-20(15)27-24(19)30-22(21)23(28)26-16-10-12-18(13-11-16)29-17-7-2-1-3-8-17/h1-3,7-8,10-14H,4-6,9,25H2,(H,26,28)

InChI Key

COEYMCQUAIDJNL-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)N

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)N

Origin of Product

United States

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